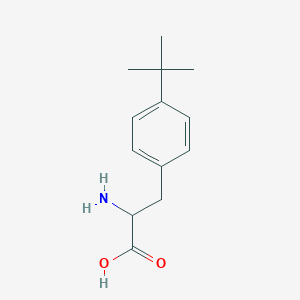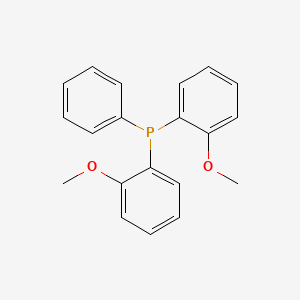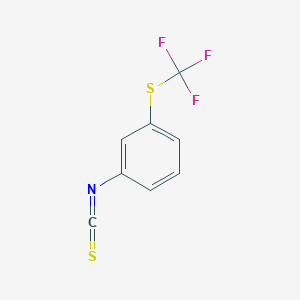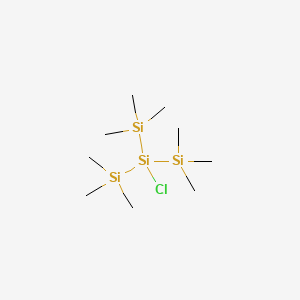
Dihydrocarvyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydrocarvyl acetate is an organic compound with the molecular formula C₁₂H₂₀O₂ and a molecular weight of 196.2860 g/mol . It is a derivative of carvone and is commonly used in the fragrance and flavor industry due to its pleasant odor. The compound is also known by several other names, including p-Menth-8-en-2-yl acetate and Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, acetate .
準備方法
Synthetic Routes and Reaction Conditions: Dihydrocarvyl acetate can be synthesized through the esterification of dihydrocarveol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods: In an industrial setting, this compound is produced by the catalytic hydrogenation of carvone followed by esterification with acetic acid. The hydrogenation step reduces the double bond in carvone, converting it to dihydrocarveol, which is then esterified to form this compound. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidation products, including dihydrocarvone and other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrocarveol, the corresponding alcohol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Dihydrocarvone and other oxygenated derivatives.
Reduction: Dihydrocarveol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Dihydrocarvyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is widely used in the fragrance and flavor industry due to its pleasant odor.
作用機序
The mechanism of action of dihydrocarvyl acetate involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects by modulating the activity of enzymes and receptors involved in oxidative stress and microbial growth. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with key enzymes involved in the production of reactive oxygen species and microbial cell wall synthesis .
類似化合物との比較
Dihydrocarveol acetate: A stereoisomer of dihydrocarvyl acetate with similar chemical properties.
Neoiso-dihydrocarveol acetate: Another stereoisomer with slight differences in its chemical structure.
Isodihydrocarveol acetate: A related compound with a different stereochemistry.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the acetate functional group. This gives it distinct chemical and physical properties compared to its isomers and other related compounds. Its pleasant odor and stability make it particularly valuable in the fragrance and flavor industry .
特性
CAS番号 |
20777-49-5 |
|---|---|
分子式 |
C12H20O2 |
分子量 |
196.29 g/mol |
IUPAC名 |
[(1R,2R,5R)-2-methyl-5-prop-1-en-2-ylcyclohexyl] acetate |
InChI |
InChI=1S/C12H20O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h9,11-12H,1,5-7H2,2-4H3/t9-,11-,12-/m1/s1 |
InChIキー |
TUSIZTVSUSBSQI-YUSALJHKSA-N |
SMILES |
CC1CCC(CC1OC(=O)C)C(=C)C |
異性体SMILES |
C[C@@H]1CC[C@H](C[C@H]1OC(=O)C)C(=C)C |
正規SMILES |
CC1CCC(CC1OC(=O)C)C(=C)C |
密度 |
0.943-0.954 |
Key on ui other cas no. |
57287-13-5 |
物理的記述 |
colourless to pale yellow liquid |
溶解性 |
slightly soluble in water; soluble in alcohol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



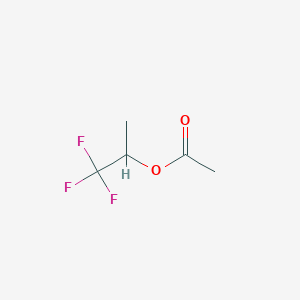

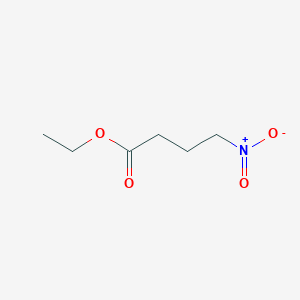
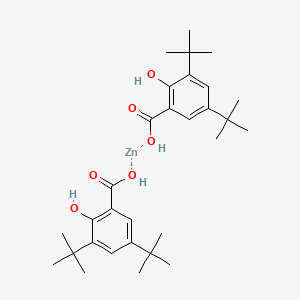
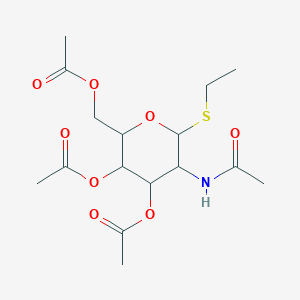

![1-[(Trimethylsilyl)ethynyl]-3,5-dimethoxybenzene](/img/structure/B1587821.png)
